(3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone is a complex organic compound that features a combination of halogenated phenyl and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the phenyl ring.
Piperazine Derivatization: Formation of the piperazine ring and its subsequent methylation.
Coupling Reaction: The final step involves coupling the halogenated phenyl ring with the piperazine derivative under controlled conditions, often using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
(3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex chemical entities used in various industries.
Mechanism of Action
The mechanism of action of (3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or enzymes. The compound may modulate the activity of these targets, leading to downstream effects on cellular pathways. For instance, it could act as an inhibitor or activator of certain enzymes, thereby influencing biochemical processes within the cell.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone: can be compared with other halogenated phenyl-piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen atoms and the piperazine ring, which may confer distinct pharmacological properties compared to its analogs. This unique structure can result in different binding affinities and selectivities for biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3-bromo-6-chloro-2-fluorophenyl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClFN2O/c1-16-4-6-17(7-5-16)12(18)10-9(14)3-2-8(13)11(10)15/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJWLLBLNYNMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2F)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClFN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.60 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.